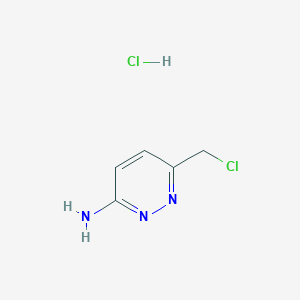

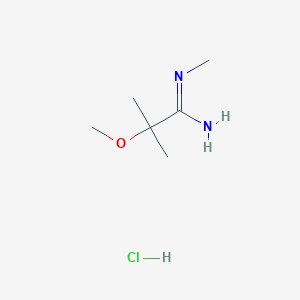

![molecular formula C15H13N3O4 B1436542 5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole CAS No. 900015-42-1](/img/structure/B1436542.png)

5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole

Overview

Description

5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole, also known as 5-MeO-MIPT, is a synthetic tryptamine compound that has been studied for its potential therapeutic applications. It is a psychoactive substance with a unique mechanism of action that is thought to be mediated through its interaction with serotonin and dopamine receptors. 5-MeO-MIPT has been studied for its potential to treat depression, anxiety, and addiction, as well as its ability to improve cognition and memory.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that derivatives of indole, including compounds with methoxy groups, are utilized in synthetic organic chemistry for their versatility in constructing complex molecular structures. For instance, the synthesis of indole derivatives has been demonstrated through various chemical reactions, highlighting their importance in the development of new organic synthesis methodologies. These compounds serve as key intermediates in the synthesis of more complex molecules, which can have applications ranging from materials science to pharmaceuticals (Modi, Oglesby, & Archer, 2003).

Interaction with Biological Systems

The interaction of substituted indoles with biological systems, such as proteins, has been a subject of research. Specifically, studies have shown that derivatives of 5-methoxyindole can bind to proteins like bovine serum albumin, indicating their potential utility as probes for studying protein structures and dynamics. This type of research is critical for understanding how small molecules interact with biological macromolecules, which has implications for drug design and the development of diagnostic tools (Singh & Asefa, 2009).

Potential Antimicrobial Agents

The synthesis and evaluation of indole derivatives as potential antimicrobial agents have been explored, with some compounds showing promising activity. This research is part of the ongoing effort to find new antimicrobial compounds in response to the growing problem of antibiotic resistance. By modifying the indole core and introducing various functional groups, researchers aim to enhance the antimicrobial properties of these compounds, potentially leading to the development of new classes of antibiotics (Kalshetty, Gani, & Kalashetti, 2012).

Photochromic Properties

The study of photochromic properties of indole derivatives opens up possibilities for their application in materials science, particularly in the development of light-responsive materials. These materials could have applications in smart windows, light filters, or as molecular switches in various technological applications. The ability of indole derivatives to undergo reversible changes in their chemical structure upon exposure to light is a valuable property that can be harnessed for creating innovative materials (Balenko et al., 2008).

properties

IUPAC Name |

5-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-methyl-4-nitro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-9-15(18(19)20)14(22-17-9)6-3-10-8-16-13-5-4-11(21-2)7-12(10)13/h3-8,16H,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPLMNVWYSXJTL-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1[N+](=O)[O-])C=CC2=CNC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=CNC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

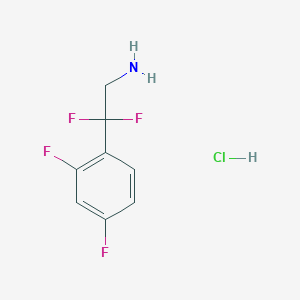

![4-Oxatricyclo[4.2.1.0,3,7]nonan-2-amine hydrochloride](/img/structure/B1436460.png)

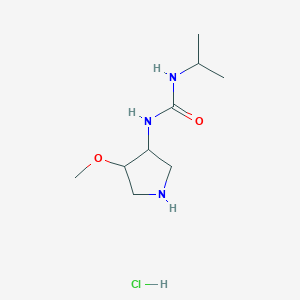

![{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine](/img/structure/B1436462.png)

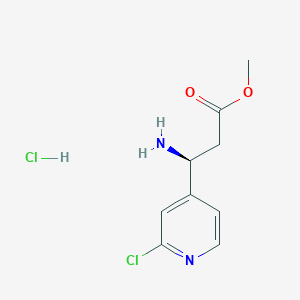

![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)

![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1436473.png)

![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)

![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)